3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione
Description
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is a sulfonamide derivative featuring a thiolane-1,1-dione (tetrahydrothiophene-1,1-dione) core. The compound is characterized by a butyl chain and a 4-methylphenyl sulfonyl group attached to the nitrogen atom at the 3-position of the thiolane ring.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIINOMOOPDSPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized with thiolane-1,1-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H23NO4S2
- Molecular Weight : 345.4774 g/mol
- CAS Number : 499190-26-0
The compound features a thiolane ring, which contributes to its reactivity and interaction with biological systems. The sulfonamide group enhances its solubility and biological activity, making it suitable for various applications.
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exhibit antimicrobial properties. Studies have shown that derivatives of thiolane compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Saccharomyces cerevisiae . This suggests potential applications in developing new antibiotics or antifungal agents.
2. Antidiabetic Properties
The compound has also been evaluated for its antidiabetic activity. Similar sulfonamide derivatives have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . This positions the compound as a candidate for further development in managing diabetes through enzyme inhibition.
Synthetic Applications
1. Chemical Synthesis
this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility can be exploited in creating more complex molecules for pharmaceutical applications.
Material Science Applications
1. Polymer Chemistry
The unique properties of thiolane compounds enable their use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities, such as increased thermal stability or improved chemical resistance.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Compounds derived from thiolane structures showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Antidiabetic Activity | Inhibition of α-amylase was observed with IC50 values indicating potential for therapeutic use in diabetes management. |
| Polymer Development | Incorporation of thiolane derivatives into polymer blends resulted in enhanced mechanical properties compared to conventional polymers. |
Mechanism of Action
The mechanism by which 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exerts its effects involves interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiolane ring structure may also play a role in modulating biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Lipophilicity and Solubility
- The butyl chain and 4-methylphenyl sulfonyl group in the target compound likely enhance lipophilicity (higher LogP) compared to the methoxy-substituted analog. This may reduce aqueous solubility but improve membrane permeability in biological systems.
Acidity and Reactivity
- The sulfonamide group (pKa ~10–11) is more acidic than the aryl amine (pKa ~4–5) in the methoxy analog. This acidity may influence binding interactions in enzymatic or receptor targets.
Bioactivity Trends
- Sulfonamides are often associated with antimicrobial or anti-inflammatory activity, while aryl amines may exhibit redox-related pharmacological effects. The butyl chain in the target compound could prolong metabolic stability compared to the methoxy analog.
Research Findings and Limitations
Available Data on Analogs
- 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 303992-20-3) has been cataloged with a molar mass of 241.31 g/mol and a molecular formula of C₁₁H₁₅NO₃S. Its methoxy group enhances solubility in polar solvents like ethanol or DMSO, as noted in supplier databases .
- No direct pharmacological or synthetic data are available for the target compound, necessitating extrapolation from structural trends.
Biological Activity
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is a thiolane derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide moiety and a thiolane ring, which are known to influence various biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique stereochemistry that may contribute to its biological effects. The compound's structure includes:
- Thiolane ring : A saturated six-membered ring containing sulfur.
- Sulfonamide group : Known for its pharmacological properties.
- Butyl and methylphenyl substituents : These groups may enhance lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial replication and metabolism .
- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, related thiourea derivatives have demonstrated potent antibacterial effects against pathogens like Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL .
- Interaction with Biological Targets : The presence of functional groups allows for interaction with various biological molecules, potentially leading to modifications in cellular pathways.
Antimicrobial Activity
A study focusing on the antimicrobial properties of sulfonamide derivatives indicated that compounds similar to this compound exhibited significant activity against both bacteria and fungi. The following table summarizes the MIC values of related compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.78 | S. aureus |
| Compound B | 3.125 | E. coli |
| Compound C | 6.25 | C. albicans |
These results suggest that the compound may also possess similar antimicrobial properties due to structural similarities.
Anticancer Activity
Research into related thiolane derivatives has highlighted their potential as anticancer agents. For example, compounds containing similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The following table illustrates the IC50 values of some relevant compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 7.01 | HeLa |
| Compound E | 8.55 | NCIH460 |
| Compound F | 14.31 | MCF-7 |
Study on Enzyme Inhibition
In a recent study, novel compounds based on the thiadiazole scaffold were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes. Some derivatives demonstrated significant inhibition with IC50 values comparable to established drugs . This suggests that structurally similar compounds could be developed from this compound for therapeutic applications targeting MAO.
Antidiabetic Activity
Another area of interest is the antidiabetic potential of sulfonamide derivatives. Active sulfonyl thiourea compounds were found to exhibit high antidiabetic activity compared to standard treatments like glibenclamide . This highlights the potential for this compound in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
